N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Description
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride is a complex small molecule featuring a benzothiazole core fused with a dioxolo moiety, a sulfonyl group linked to a 3-methylpiperidine ring, and a dimethylaminoethyl-substituted benzamide scaffold. The hydrochloride salt enhances its solubility and stability, a common formulation strategy for bioactive compounds.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S2.ClH/c1-17-5-4-10-28(15-17)36(31,32)19-8-6-18(7-9-19)24(30)29(12-11-27(2)3)25-26-20-13-21-22(34-16-33-21)14-23(20)35-25;/h6-9,13-14,17H,4-5,10-12,15-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKKCESTYSJOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=CC5=C(C=C4S3)OCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide; hydrochloride is a complex synthetic compound that exhibits a variety of biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanism of action, relevant case studies, and research findings.
Molecular Formula and Weight
- Molecular Formula : C21H22ClN3O5S
- Molecular Weight : 463.93 g/mol
Structural Features
The compound features several notable structural components:
- Heterocyclic Rings : It includes benzothiazole and dioxole rings, which are often associated with various biological activities.
- Functional Groups : Key functional groups include a carboxamide (CONH2) and a dimethylamino group (N(CH3)2), known for their roles in biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the dimethylamino group enhances its basicity, which may facilitate interactions with various receptors or enzymes involved in cellular signaling pathways. The sulfonamide moiety may also play a crucial role in modulating biological responses.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Some benzothiazole derivatives have shown effectiveness against bacterial and fungal strains.
- Anticancer Properties : Certain analogs have been investigated for their potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Analgesic and Anti-inflammatory Effects : Compounds with similar functionalities have demonstrated pain-relieving properties and the ability to reduce inflammation in preclinical models.
Case Studies
- Antitumor Activity : A study investigating benzothiazole derivatives found that modifications to the structure significantly enhanced cytotoxicity against cancer cell lines, suggesting that this compound may possess similar potential .
- Neuroprotective Effects : Research on related compounds has indicated neuroprotective properties through modulation of neurotransmitter levels, particularly GABA .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Benzothiazole Derivative A | Antimicrobial | |
| Benzothiazole Derivative B | Antitumor | |
| Benzothiazole Derivative C | Neuroprotective |
Safety and Toxicology
While specific safety data for N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide; hydrochloride is limited, compounds in this class often require careful evaluation due to potential toxicity associated with their structural components.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique molecular structure characterized by:
- Molecular Formula : C23H27ClN4O5S
- Molecular Weight : 539.1 g/mol
- CAS Number : 1215364-85-4
The presence of the dimethylaminoethyl group, dioxolo-benzothiazole moiety, and sulfonamide functionalities contributes to its diverse biological activities.
Medicinal Chemistry Applications
- Anticancer Research : The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth. Studies suggest that compounds with similar structures can interact with DNA and inhibit cell proliferation.
- Anti-inflammatory Activity : The sulfonamide group is known for its anti-inflammatory properties. Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis and subsequent inflammation relief .
- Neurological Disorders : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural features may allow it to modulate synaptic transmission or protect neuronal cells from degeneration.
Enzyme Inhibition Studies
The compound has shown promise in enzyme inhibition studies, particularly:
- α-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Inhibitors of α-glucosidase are useful for managing diabetes by delaying carbohydrate absorption .
- Acetylcholinesterase Inhibition : Compounds similar to this have been studied for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling and is of interest in Alzheimer's disease research .
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related benzothiazole derivatives. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Study 2: Anti-inflammatory Mechanism
Research conducted on similar sulfonamide compounds demonstrated their effectiveness in reducing inflammation in animal models by inhibiting COX enzymes. The results showed a significant decrease in inflammatory markers and pain responses.
Study 3: Neuroprotective Effects
A recent investigation into the neuroprotective effects of benzothiazole derivatives highlighted their potential to mitigate neurodegeneration by reducing oxidative stress and enhancing neuronal survival pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogs
| Compound ID | Core Structure | Key Substituents |
|---|---|---|
| Target Compound | Dioxolo-benzothiazole | 3-Methylpiperidine sulfonyl, dimethylaminoethyl benzamide |
| 851978-50-2 | Dioxane-benzothiazole | Carbohydrazide, 4-methoxybenzo[d]thiazol-2-yl |
| 863558-54-7 | Thiophene sulfonamide | 4-Ethylpiperazine, pyridin-3-yl |
Computational Similarity Metrics
Structural similarity to the target compound can be quantified using Tanimoto and Dice coefficients, which compare molecular fingerprints (e.g., MACCS or Morgan fingerprints) . For instance:
- Tanimoto Index : A threshold of ≥0.8 is often used to define high similarity, as implemented in the US-EPA CompTox Chemicals Dashboard .
- Dice Index : Emphasizes shared structural features, useful for clustering compounds with overlapping bioactivity profiles .
Example : A compound with a dioxolo-benzothiazole core and a sulfonamide group (e.g., 851978-50-2) may exhibit a Tanimoto score >0.7, suggesting moderate structural overlap with the target compound .
Bioactivity and Mode of Action Correlations
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 cytotoxicity data) reveals that structural analogs often share mechanisms of action. For example:
- Benzothiazole Derivatives: Compounds with this core frequently inhibit kinases or interact with cytochrome P-450 enzymes, as seen with cimetidine and ranitidine, where minor structural changes (e.g., imidazole vs. furan substitutions) drastically alter binding affinities .
- Sulfonamide-Containing Compounds : These often exhibit antimicrobial or anti-inflammatory activity due to sulfonamide-protein interactions .
Analytical Comparisons
- NMR and MS/MS Fragmentation : Compounds with shared scaffolds (e.g., benzothiazole) display analogous NMR shifts (e.g., 1H/13C signals for aromatic protons) and MS/MS fragmentation patterns (cosine score >0.8) .
- Chemical-Genetic Profiling : Comparing fitness defect profiles in yeast deletion strains can identify compounds with similar modes of action, even with moderate structural differences .
Q & A
Q. What are the key structural features of this compound, and how do they influence reactivity in synthetic pathways?
The compound contains a [1,3]dioxolo[4,5-f][1,3]benzothiazole core, a dimethylaminoethyl side chain, and a 3-methylpiperidine sulfonamide group. The benzothiazole-dioxolo system is electron-deficient, favoring nucleophilic substitution or cycloaddition reactions, while the sulfonamide group may act as a hydrogen-bond acceptor in catalytic interactions. The hydrochloride salt enhances solubility in polar solvents, critical for kinetic studies . Methodological Insight : Use HPLC or LC-MS to monitor reaction intermediates, particularly in sulfonamide coupling steps. Optimize pH to prevent decomposition of the benzothiazole ring .
Q. What analytical techniques are essential for characterizing purity and structural integrity?
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays targeting benzothiazole-associated pathways (e.g., kinase inhibition, DNA intercalation). Use dose-response curves (IC) in cancer cell lines (e.g., HeLa, MCF-7) due to the compound’s structural similarity to known antiproliferative agents . Methodological Insight : Include positive controls (e.g., doxorubicin) and validate results with Western blotting for apoptosis markers (e.g., caspase-3) .
Advanced Research Questions
Q. How can contradictory data in reaction yields be resolved during multi-step synthesis?
Contradictions often arise from competing pathways (e.g., sulfonamide vs. benzothiazole reactivity). Apply Design of Experiments (DoE) to isolate critical variables (temperature, catalyst loading). For example, a central composite design (CCD) can optimize coupling reactions between the benzothiazole and sulfonamide precursors . Example DoE Table :
| Factor | Low Level | High Level | Response (Yield %) |
|---|---|---|---|
| Temp (°C) | 60 | 100 | 45 → 78 |
| Catalyst (mol%) | 5 | 15 | 52 → 85 |
Q. What computational strategies predict the compound’s binding affinity to biological targets?
Use density functional theory (DFT) to model electrostatic interactions between the sulfonamide group and enzyme active sites (e.g., carbonic anhydrase). Pair with molecular dynamics (MD) simulations to assess stability of the benzothiazole ring in hydrophobic pockets . Methodological Insight : Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can crystallographic challenges (e.g., polymorphism) be addressed for this compound?
Polymorphism arises from conformational flexibility in the dimethylaminoethyl chain. Use solvent-drop grinding with acetonitrile/water mixtures to isolate stable crystalline forms. Synchrotron X-ray sources improve resolution for low-symmetry crystals .
Q. What strategies mitigate solubility limitations in in vivo studies?
Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data?
Discrepancies often stem from metabolic instability (e.g., hydrolysis of the dioxolo ring). Conduct ADME assays with liver microsomes to identify major metabolites. Use LC-MS/MS to track parent compound degradation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
